6-Chloro-2-(4-fluorophenyl)quinoxaline
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Overview
Description
6-Chloro-2-(4-fluorophenyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing bicyclic compounds known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-fluorophenyl)quinoxaline typically involves the condensation of 4-fluoroaniline with 6-chloroquinoxaline-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-fluorophenyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
6-Chloro-2-(4-fluorophenyl)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-fluorophenyl)quinoxaline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
6-Chloroquinoxaline: Similar structure but lacks the fluorine atom.
2-(4-Fluorophenyl)quinoxaline: Similar structure but lacks the chlorine atom.
Uniqueness
6-Chloro-2-(4-fluorophenyl)quinoxaline is unique due to the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C14H8ClFN2 |
---|---|
Molecular Weight |
258.68 g/mol |
IUPAC Name |
6-chloro-2-(4-fluorophenyl)quinoxaline |
InChI |
InChI=1S/C14H8ClFN2/c15-10-3-6-12-13(7-10)17-8-14(18-12)9-1-4-11(16)5-2-9/h1-8H |
InChI Key |
IVRPGWNTYADMBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C=C(C=CC3=N2)Cl)F |
Origin of Product |
United States |
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